molecular formula C18H17N3O B2822825 1,1-Diphenyl-2-(1H-1,2,4-triazol-1-yl)but-3-en-1-ol CAS No. 209970-04-7

1,1-Diphenyl-2-(1H-1,2,4-triazol-1-yl)but-3-en-1-ol

Cat. No.: B2822825
CAS No.: 209970-04-7
M. Wt: 291.354
InChI Key: DPPGMVHXXRQNNI-UHFFFAOYSA-N
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Description

1,1-Diphenyl-2-(1H-1,2,4-triazol-1-yl)but-3-en-1-ol is a chemical compound with the molecular formula C₁₈H₁₇N₃O and a molecular weight of 291.354 g/mol . This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diphenyl-2-(1H-1,2,4-triazol-1-yl)but-3-en-1-ol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 1,1-diphenyl-2-bromo-3-buten-1-ol with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-2-(1H-1,2,4-triazol-1-yl)but-3-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1,1-Diphenyl-2-(1H-1,2,4-triazol-1-yl)but-3-en-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antifungal or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-Diphenyl-2-(1H-1,2,4-triazol-1-yl)but-3-en-1-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Diphenyl-2-(1H-1,2,4-triazol-1-yl)but-3-en-1-ol is unique due to its specific structural features, such as the presence of both diphenyl and triazole moieties. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

1,1-diphenyl-2-(1,2,4-triazol-1-yl)but-3-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-2-17(21-14-19-13-20-21)18(22,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h2-14,17,22H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPGMVHXXRQNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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